

Probing Extrasynaptic NMDA Receptor Function with Conantokin-G: Application Notes and Protocols

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Compound of Interest

Compound Name: Conantokin-G

Cat. No.: B10787986

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Introduction

Conantokin-G (Con-G) is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit.^[1] This property makes it an invaluable tool for dissecting the distinct physiological and pathological roles of synaptic and extrasynaptic NMDA receptors. Extrasynaptic NMDA receptors, which are predominantly NR2B-rich, are implicated in neuronal death and excitotoxicity, while synaptic NMDA receptors are crucial for synaptic plasticity and cell survival.^{[2][3]} **Conantokin-G's** selectivity allows for the targeted inhibition of extrasynaptic NMDA receptor populations, enabling researchers to investigate their specific contributions to downstream signaling cascades and cellular fate.^[2]

These application notes provide detailed protocols for utilizing **Conantokin-G** to probe the function of extrasynaptic NMDA receptors in primary neuronal cultures. The protocols cover cell culture, electrophysiological recording of extrasynaptic NMDA receptor currents, analysis of downstream signaling pathways, and assessment of cell viability.

Data Presentation

Conantokin-G Properties and Efficacy

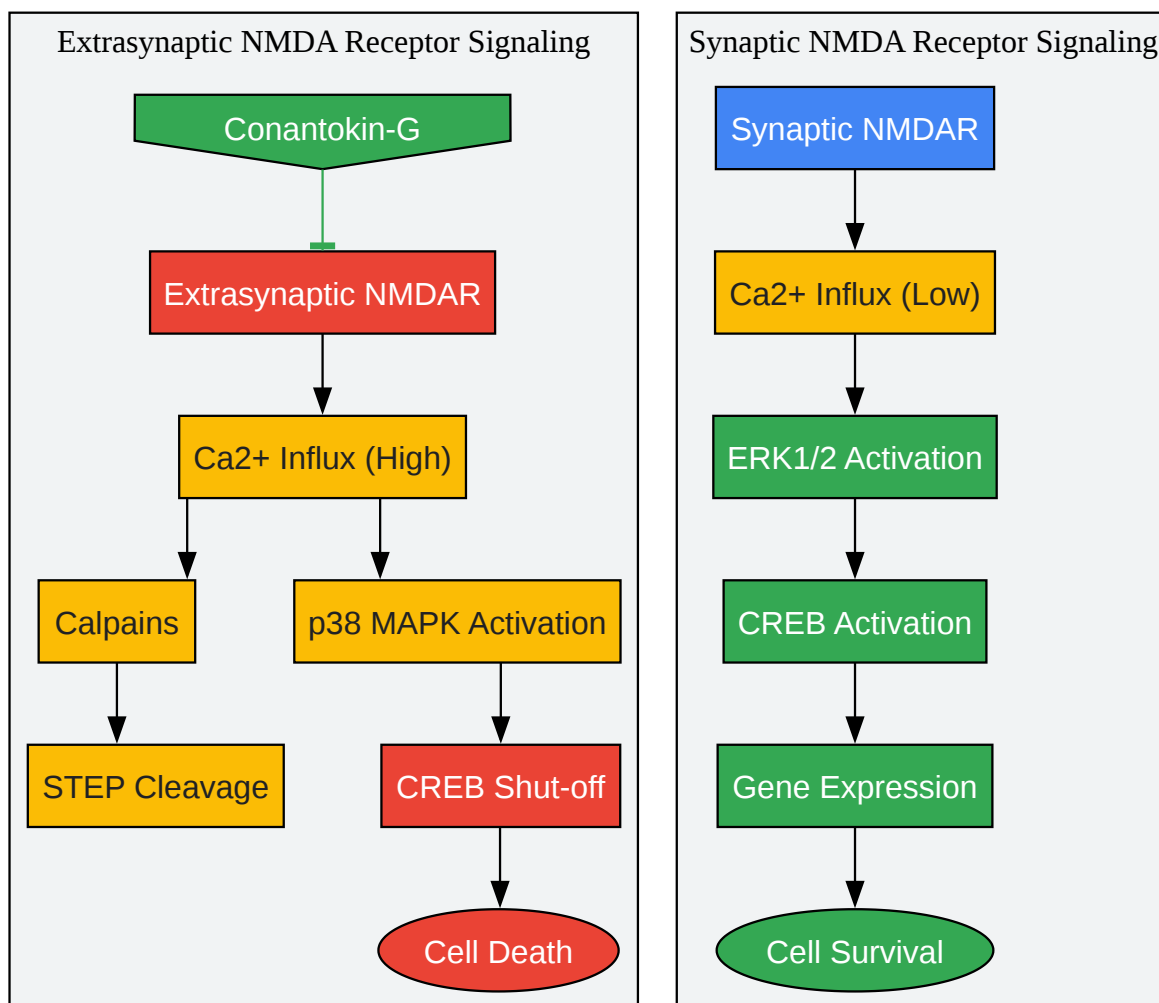
Parameter	Value	Reference
Target	NR2B subunit-containing NMDA receptors	
Mechanism of Action	Competitive antagonist	
IC50 (NMDA-evoked currents in murine cortical neurons)	480 nM	
Effective Concentration (in vitro studies)	40 µM	

Effects of Conantokin-G on Neuronal Signaling and Viability

Experimental Condition	Measured Parameter	Effect of Conantokin-G	Reference
Extrasynaptic NMDA Receptor Activation	pERK1/2 Levels	Increased	
Extrasynaptic NMDA Receptor Activation	pCREB Levels	Increased	
Extrasynaptic NMDA Receptor Activation	Mitochondrial Viability	Increased	
Synaptic NMDA Receptor Activation	pERK1/2 Levels	Decreased	
Synaptic NMDA Receptor Activation	pCREB Levels	Decreased	

Signaling Pathways

Activation of extrasynaptic NMDA receptors is strongly linked to pro-death signaling pathways. **Conantokin-G**, by selectively blocking these receptors, can shift the balance towards pro-survival pathways.



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Caption: Opposing signaling pathways of synaptic and extrasynaptic NMDARs.

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

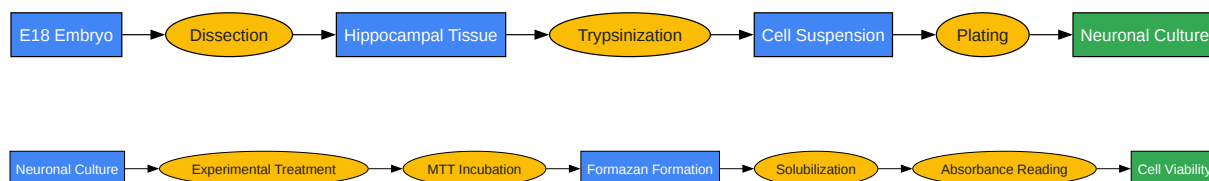
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat embryos.

Materials:

- E18 pregnant Sprague-Dawley rat
- Hanks' Balanced Salt Solution (HBSS)
- Trypsin (0.25%)
- Fetal Bovine Serum (FBS)
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates/coverslips
- Sterile dissection tools

Procedure:

- Euthanize the pregnant rat according to approved animal care protocols.
- Dissect the E18 embryos and place them in ice-cold HBSS.
- Under a dissecting microscope, remove the brains and isolate the hippocampi.
- Transfer the hippocampi to a fresh tube containing HBSS.
- Digest the tissue with 0.25% trypsin for 15 minutes at 37°C.
- Stop the digestion by adding FBS-containing medium.
- Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
- Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
- Plate the cells on Poly-D-lysine coated surfaces at a desired density.
- Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
- Change half of the medium every 3-4 days.



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- 2. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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